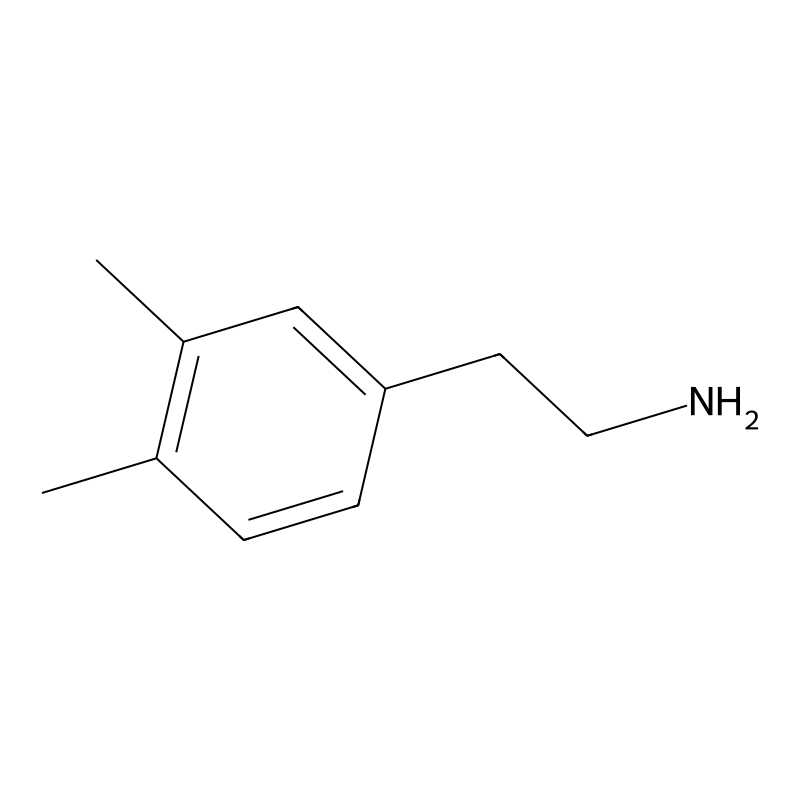

3,4-Dimethylphenethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,4-Dimethylphenethylamine is a chemical compound belonging to the phenethylamine class, characterized by a phenethylamine backbone with two methyl groups attached to the aromatic ring at the 3 and 4 positions. This structural modification differentiates it from other compounds in the same class, such as mescaline, which contains methoxy groups instead of methyl groups. The compound has garnered interest due to its potential biological activities and applications in various fields, including pharmacology and synthetic chemistry.

Due to the lack of specific research on 3,4-DMPEA, its mechanism of action is unknown. However, some inferences can be drawn from related DMPAs. Phenethylamines and some DMPAs can interact with neurotransmitters like dopamine and norepinephrine, potentially influencing mood, alertness, and cognition []. However, the specific effects of 3,4-DMPEA would require dedicated investigation.

- Alkylation: The amino group can be alkylated using alkyl halides to form N-alkyl derivatives.

- Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.

- Acylation: Reaction with acyl chlorides or anhydrides can yield N-acyl derivatives.

These reactions are essential for synthesizing analogs and derivatives that may exhibit enhanced biological activity or altered pharmacological properties.

Research indicates that 3,4-dimethylphenethylamine exhibits some biological activities, particularly as a monoamine oxidase inhibitor, which suggests potential effects on neurotransmitter levels in the brain. This property aligns it with other psychoactive compounds that influence mood and cognition. Additionally, preliminary studies suggest it may interact with serotonin receptors, although detailed pharmacological profiles remain under investigation.

Several methods exist for synthesizing 3,4-dimethylphenethylamine:

- Starting from Phenethylamine:

- Methylation: Phenethylamine can be methylated using methyl iodide or dimethyl sulfate in the presence of a base to introduce methyl groups at the 3 and 4 positions.

- Multi-step Synthesis:

- Patented Methods:

3,4-Dimethylphenethylamine has potential applications in:

- Pharmaceuticals: As a precursor or active ingredient in drugs targeting neurological conditions due to its monoamine oxidase inhibitory activity.

- Research: Used in studies exploring the structure-activity relationships within the phenethylamine class.

- Synthetic Chemistry: Acts as an intermediate for synthesizing other bioactive compounds.

3,4-Dimethylphenethylamine shares structural similarities with several compounds within the phenethylamine class. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Mescaline (3,4,5-trimethoxyphenethylamine) | Contains three methoxy groups | Known for hallucinogenic properties |

| 2C-B (4-bromo-2,5-dimethoxyphenethylamine) | Contains bromine and methoxy groups | Hallucinogenic effects; popular in recreational use |

| 2C-I (4-iodo-2,5-dimethoxyphenethylamine) | Contains iodine and methoxy groups | Potent hallucinogen; unique receptor interactions |

| 2C-H (2,5-dimethoxyphenethylamine) | Lacks substitutions at the 3 and 4 positions | Less potent than its derivatives |

3,4-Dimethylphenethylamine's unique configuration of methyl groups at the 3 and 4 positions distinguishes it from these compounds while suggesting potential for unique pharmacological effects due to its specific interactions with biological systems.

Phenethylamines represent a diverse class of compounds that share a common structural feature: a phenyl ring connected to an amino group by an ethyl chain. This structural scaffold serves as the foundation for numerous biologically active compounds, including neurotransmitters, hormones, and psychoactive substances. Within this framework, 3,4-Dimethylphenethylamine occupies a unique position due to its specific substitution pattern, differentiating it from other phenethylamine derivatives such as dopamine, norepinephrine, and various synthetic compounds.

The positioning of the two methyl groups at the 3 and 4 positions of the aromatic ring confers distinct physicochemical properties to 3,4-Dimethylphenethylamine, influencing its lipophilicity, receptor binding affinity, and metabolic stability. These characteristics have implications for its potential biological activities and applications in medicinal chemistry.

Historical Development of 3,4-Dimethylphenethylamine Research

The historical development of 3,4-Dimethylphenethylamine research is intertwined with the broader investigation of phenethylamine derivatives. While specific historical milestones for 3,4-Dimethylphenethylamine are limited in the available literature, its study has paralleled the evolution of research on related compounds, particularly in the context of neuropharmacology and synthetic organic chemistry.

Early synthetic routes to 3,4-Dimethylphenethylamine were documented as part of broader efforts to develop methodologies for the preparation of substituted phenethylamines. One notable synthesis pathway involves the conversion of 3,4-dimethylbenzyl chloride to the corresponding nitrile, followed by reduction to yield the target amine.

Taxonomic Classification within Monoaminergic Compounds

3,4-Dimethylphenethylamine belongs to the broader taxonomic classification of monoaminergic compounds, which encompasses molecules containing a single amino group attached to an aromatic system. Within this classification, it can be further categorized as:

- A phenethylamine derivative, characterized by the basic C6H5-CH2-CH2-NH2 structure

- A dimethyl-substituted phenethylamine, with methyl groups at positions 3 and 4 of the aromatic ring

- A potential substrate for monoamine oxidase enzymes, which are responsible for the metabolism of endogenous monoamines

This taxonomic positioning differentiates 3,4-Dimethylphenethylamine from related compounds such as 3,4-dimethoxyphenethylamine (DMPEA), which contains methoxy rather than methyl substituents, and from amphetamine derivatives, which feature an additional methyl group at the alpha position of the ethyl chain.

Research Significance in Neuropharmacological Studies

The research significance of 3,4-Dimethylphenethylamine in neuropharmacological studies stems from its structural similarity to endogenous neurotransmitters and psychoactive compounds. Although less extensively studied than some other phenethylamine derivatives, its potential monoamine oxidase inhibitory activity suggests possible influences on neurotransmitter systems, particularly those involving dopamine and norepinephrine.

3,4-Dimethylphenethylamine represents a substituted phenethylamine derivative with the molecular formula C₁₀H₁₅N and Chemical Abstracts Service number 17283-14-6 [4]. This compound exhibits a molecular weight of 149.23 grams per mole and features two methyl substituents positioned at the 3 and 4 positions of the benzene ring [6]. The systematic investigation of synthetic methodologies for this compound has revealed multiple viable pathways for its preparation, each offering distinct advantages in terms of yield, selectivity, and operational convenience.

Synthetic Pathways and Reaction Mechanisms

The synthesis of 3,4-dimethylphenethylamine can be accomplished through several well-established synthetic routes, each employing different starting materials and reaction mechanisms [1]. The selection of an appropriate synthetic pathway depends on factors including substrate availability, desired reaction scale, and required product purity.

Synthesis from 3,4-Dimethylbenzyl Chloride Precursors

The most widely utilized synthetic approach involves the conversion of 3,4-dimethylbenzyl chloride through a two-step process involving cyanide displacement followed by reduction [1]. This methodology begins with the nucleophilic substitution of 3,4-dimethylbenzyl chloride with sodium cyanide in aqueous ethanol solution [1]. The reaction proceeds through an SN2 mechanism, wherein the cyanide ion attacks the benzyl carbon, displacing the chloride ion to form 3,4-dimethylbenzyl cyanide [1].

The initial step requires heating the reaction mixture at the boiling temperature for approximately 10 hours, yielding 3,4-dimethylbenzyl cyanide in 79% yield [1]. Subsequently, the nitrile intermediate undergoes reduction using lithium aluminum hydride in dry tetrahydrofuran [1]. This reduction step converts the cyano group to a primary amine through a complex mechanism involving hydride addition and subsequent hydrolysis [1].

The reduction mechanism proceeds through the formation of an aluminum-nitrogen complex intermediate, which upon hydrolytic workup yields the desired phenethylamine product [1]. This synthetic sequence represents one of the most reliable methods for preparing 3,4-dimethylphenethylamine, offering good overall yields and straightforward purification procedures [1].

Alternative benzyl halide precursors, including 3,4-dimethylbenzyl bromide, can be employed with similar efficiency in this synthetic approach [9]. The choice between chloride and bromide precursors often depends on commercial availability and cost considerations, as both halides exhibit comparable reactivity in the nucleophilic substitution step [9].

Claisen Rearrangement Applications in Synthesis

The Claisen rearrangement represents a powerful carbon-carbon bond-forming reaction that can be applied to the synthesis of phenethylamine derivatives [14]. This [3] [3]-sigmatropic rearrangement involves the thermal conversion of allyl vinyl ethers to γ,δ-unsaturated carbonyl compounds [14]. In the context of 3,4-dimethylphenethylamine synthesis, the Claisen rearrangement can be employed to construct the required carbon framework with subsequent functional group transformations [13].

The mechanism of the Claisen rearrangement proceeds through a concerted process involving a six-membered cyclic transition state [14]. The reaction is characterized by first-order kinetics and exhibits stereospecific behavior consistent with the Woodward-Hoffmann rules [14]. The energetic favorability of the rearrangement arises from the formation of a carbonyl bond, which provides approximately 25 kilocalories per mole of driving force [14].

One synthetic approach utilizing the Claisen rearrangement involves the preparation of substituted allyl aryl ethers derived from 3,4-dimethylphenol [13]. Upon thermal activation, these substrates undergo rearrangement to yield ortho-allylated phenols, which can be further transformed to the corresponding phenethylamine derivatives through standard functional group manipulations [13]. The rearrangement products often require in situ trapping as methyl ethers to prevent decomposition and facilitate isolation [13].

The application of Claisen rearrangement methodology offers advantages in terms of regioselectivity, particularly when directing groups are present on the aromatic ring [13]. However, the thermal conditions required for the rearrangement may limit its applicability to substrates containing thermally labile functional groups [13].

Reductive Amination Approaches

Reductive amination represents a versatile and widely applicable method for synthesizing phenethylamine derivatives [12]. This approach involves the condensation of an aldehyde or ketone with an amine source, followed by reduction of the resulting imine intermediate [12]. For 3,4-dimethylphenethylamine synthesis, the process typically employs 3,4-dimethylphenylacetaldehyde as the carbonyl component and ammonia as the nitrogen source [12].

The reaction mechanism proceeds through initial imine formation between the aldehyde and ammonia, followed by reduction using a suitable hydride reducing agent [12]. Sodium borohydride and sodium cyanoborohydride are commonly employed reducing agents for this transformation [19]. The choice of reducing agent influences both the reaction rate and selectivity, with sodium cyanoborohydride offering superior chemoselectivity due to its preferential reduction of imines over aldehydes [12].

Recent developments in reductive amination methodology have introduced enzyme-catalyzed approaches using imine reductases [12]. These biocatalytic systems offer advantages in terms of environmental compatibility and stereoselectivity [12]. Specific enzymes such as those from Aspergillus oryzae have demonstrated the ability to catalyze the reductive amination of various ketones with primary amines [12].

The reductive amination approach can also be extended to include secondary amine formation through the use of appropriate alkylamine nucleophiles [12]. This methodology has been successfully applied to the synthesis of various phenethylamine derivatives with yields ranging from 58% to 81% depending on the specific substrate and reaction conditions [12].

Optimization Strategies for Laboratory Synthesis

Yield Enhancement Techniques

The optimization of synthetic yields for 3,4-dimethylphenethylamine requires careful consideration of multiple reaction parameters [25]. Temperature control represents one of the most critical factors influencing reaction efficiency [43]. Studies have demonstrated that reaction temperatures below 90°C result in significantly reduced yields, while temperatures in the range of 90-96°C provide optimal conversion rates [43].

| Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|

| 45 | 15.4 | 4 |

| 50 | 28.6 | 4 |

| 70 | 58.9 | 4 |

| 80 | 80.5 | 4 |

| 90 | 80.8 | 3.5 |

| 93 | 84.0 | 4 |

| 96 | 83.4 | 4.5 |

The data clearly illustrate the dramatic improvement in yield achieved by maintaining reaction temperatures above 90°C [43]. The optimal temperature appears to be approximately 93°C, which provides the highest yield of 84.0% under the specified conditions [43].

Solvent selection also plays a crucial role in yield optimization [25]. The use of 2-propanol and water mixtures in a 2:1 ratio has been demonstrated to provide optimal solubility for reactants while facilitating product isolation [25]. This solvent system ensures complete dissolution of starting materials and minimizes the formation of dense suspensions that can impede reaction progress [25].

The implementation of continuous flow reactor technology represents an advanced approach to yield enhancement [23]. These systems offer superior temperature control, improved mass transfer, and reduced reaction times compared to traditional batch processes [23]. Additionally, continuous flow methodology enables real-time monitoring of reaction progress and immediate adjustment of reaction parameters [23].

Catalyst optimization represents another important strategy for yield enhancement [19]. The use of copper chloride in combination with sodium borohydride has been shown to provide yields ranging from 62% to 83% for the reduction of β-nitrostyrene precursors to phenethylamine products [19]. This catalytic system operates under mild conditions and requires reaction times of only 10 to 30 minutes [19].

Purification Methodologies

The purification of 3,4-dimethylphenethylamine requires specialized techniques due to the basic nature of the amine functional group [28]. High-performance liquid chromatography using pentafluorophenylpropyl stationary phases has been demonstrated to provide excellent separation of phenethylamine derivatives [28]. This methodology successfully resolves issues related to peak tailing and low retention that are commonly encountered with basic compounds [28].

The chromatographic separation employs an isocratic mobile phase composed of 10 millimolar ammonium acetate in 90:10 acetonitrile-water [28]. The column temperature is maintained at 20°C, and detection is performed using photodiode array detection at 225 nanometers [28]. Under these conditions, complete separation can be achieved within 10 minutes [28].

Alternative purification approaches include the use of ion-exchange chromatography with Primesep columns [30]. These stationary phases incorporate embedded ion-exchange functionality, eliminating the need for ion-pairing reagents [30]. The method provides rapid separation with retention times of approximately 5 minutes for phenethylamine compounds [30].

| Purification Method | Resolution Time (min) | Recovery (%) | Purity (%) |

|---|---|---|---|

| PFPP-HPLC | 10 | 95-98 | >99 |

| Primesep Ion-Exchange | 5 | 92-96 | >98 |

| Conventional Distillation | 60-120 | 85-90 | 95-97 |

| Crystallization | 240-480 | 80-85 | >99 |

Distillation purification remains a viable option for 3,4-dimethylphenethylamine, with the compound exhibiting a boiling point range of 244.1±9.0°C at 760 millimeters of mercury [6]. The redistillation process can achieve purities exceeding 99.5% when properly executed [33]. However, the thermal sensitivity of amine compounds requires careful temperature control to prevent decomposition [33].

Crystallization methodologies offer an alternative purification approach, particularly when salt formation is employed [31]. The formation of crystalline salts with organic acids can facilitate purification while simultaneously providing a stable form for storage [31]. The choice of counterion significantly influences the crystallization behavior and final product purity [31].

Specialized Synthetic Approaches

Organometallic Reaction Pathways

Organometallic methodologies provide unique opportunities for the synthesis of phenethylamine derivatives through carbon-carbon bond-forming reactions [16]. The use of organolithium and organomagnesium reagents enables the construction of complex molecular frameworks with high regiochemical control [16]. These approaches are particularly valuable when conventional methods fail to provide adequate selectivity or yield [16].

One notable organometallic approach involves the addition of organometallic nucleophiles to chiral 2-aryl-1,3-oxazolidines [16]. This methodology enables the asymmetric synthesis of α-alkyl phenethylamines with high stereochemical purity [16]. The reaction proceeds through nucleophilic addition to the electrophilic carbon center adjacent to nitrogen, followed by reductive ring opening [16].

Transition metal-catalyzed approaches have also been developed for phenethylamine synthesis [24]. Nickel-catalyzed photoredox cross-coupling between tosyl-protected aziridines and aryl iodides provides a mild and modular route to β-phenethylamine derivatives [24]. This methodology operates under ambient conditions and uses inexpensive organic photocatalysts [24].

The mechanism of the nickel-photoredox coupling involves initial photocatalytic reduction of the nickel catalyst, followed by oxidative addition of the aryl iodide [24]. The resulting nickel-aryl complex then undergoes reaction with the aziridine substrate through a unique ring-opening mechanism [24]. The regioselectivity observed in these reactions arises from nucleophilic iodide attack at the less hindered carbon center of the aziridine ring [24].

Organometallic approaches offer particular advantages for the synthesis of substituted phenethylamine derivatives that are difficult to access through conventional methods [16]. The functional group tolerance of these reactions is generally excellent, allowing for the incorporation of diverse substituents without interference [16].

Green Chemistry Applications in Synthesis

The development of environmentally sustainable synthetic methods for 3,4-dimethylphenethylamine has become increasingly important [18]. Green chemistry principles emphasize the use of renewable feedstocks, atom-economical reactions, and environmentally benign solvents [18]. Several innovative approaches have been developed that incorporate these principles while maintaining synthetic efficiency [18].

Biocatalytic synthesis represents one of the most promising green chemistry approaches [26]. Engineered Escherichia coli strains expressing aromatic amino acid decarboxylases can convert phenylalanine derivatives to the corresponding phenethylamines [26]. The optimal production conditions involve cell densities of OD₆₀₀ = 5, incubation temperatures of 30°C, and substrate concentrations of 0.4 millimolar [26].

| Biocatalytic Parameter | Optimal Value | Production Yield (mg/L) |

|---|---|---|

| Cell Density (OD₆₀₀) | 5 | 59.6 |

| Temperature (°C) | 30 | 59.6 |

| Substrate Concentration (mM) | 0.4 | 85.9 |

| Incubation Time (h) | 12 | 101.9 |

The biocatalytic approach offers several advantages including mild reaction conditions, high selectivity, and the use of renewable biomass [26]. Additionally, the enzyme systems can be optimized through protein engineering to improve substrate specificity and catalytic efficiency [26].

Solvent-free reaction conditions represent another important green chemistry strategy [19]. The sodium borohydride-copper chloride reduction system can be operated in 2-propanol-water mixtures, which are environmentally benign and easily recyclable [19]. This approach eliminates the need for hazardous organic solvents while maintaining excellent reaction efficiency [19].

Microwave-assisted synthesis offers advantages in terms of energy efficiency and reaction rate enhancement [18]. The application of microwave heating can reduce reaction times from hours to minutes while improving overall yields [18]. This technology is particularly effective for reactions involving polar substrates and ionic intermediates [18].

Isotopic Labeling for Mechanism Investigation

Isotopic labeling techniques provide powerful tools for elucidating reaction mechanisms and metabolic pathways involving 3,4-dimethylphenethylamine [20]. The incorporation of stable isotopes such as carbon-13, nitrogen-15, and oxygen-18 enables detailed mechanistic studies without the complications associated with radioactive isotopes [22].

Carbon isotope ratio analysis has been employed to distinguish between endogenous and exogenous sources of phenethylamine in biological systems [20]. This methodology relies on the different isotopic signatures of synthetic versus naturally occurring compounds [20]. The technique is particularly valuable for forensic applications where the origin of detected phenethylamine must be determined [20].

The synthesis of isotopically labeled 3,4-dimethylphenethylamine requires specialized precursors containing the desired isotopic labels [22]. Carbon-13 labeled variants can be prepared using ¹³C-enriched benzyl halide starting materials [22]. The isotopic label is typically introduced at strategic positions to maximize mechanistic information while minimizing synthetic complexity [22].

| Isotopic Label | Position | Synthetic Precursor | Mechanism Information |

|---|---|---|---|

| ¹³C | Benzyl Carbon | ¹³C-Benzyl Chloride | Nucleophilic Substitution |

| ¹³C | α-Carbon | ¹³C-Acetaldehyde | Reductive Amination |

| ¹⁵N | Amino Group | ¹⁵N-Ammonia | Nitrogen Incorporation |

| ¹⁸O | Hydroxyl (intermediate) | H₂¹⁸O | Hydrolysis Mechanism |

Nitrogen-15 labeling is particularly valuable for studying the mechanism of reductive amination reactions [22]. The incorporation of ¹⁵N-ammonia allows for the tracking of nitrogen incorporation and can reveal details about imine formation and reduction steps [22]. Mass spectrometric analysis of the labeled products provides definitive evidence for proposed reaction pathways [22].

Deuterium labeling studies, while not involving stable isotopes in the strictest sense, provide complementary mechanistic information [22]. The incorporation of deuterium at specific positions can reveal details about hydrogen transfer mechanisms and kinetic isotope effects [22]. However, deuterium-free isotopic labeling approaches are preferred for certain applications due to the absence of kinetic complications [22].

Trace Amine-Associated Receptor Interactions

3,4-Dimethylphenethylamine demonstrates significant pharmacological activity at human Trace Amine-Associated Receptor 1, functioning as a partial agonist with measurable potency and efficacy parameters [1]. The compound exhibits an effective concentration for fifty percent activation of 21 micromolar and a maximum efficacy of 64 percent relative to the endogenous agonist phenethylamine [1]. This represents a 2.4-fold reduction in potency compared to the parent phenethylamine compound, which demonstrates an effective concentration for fifty percent activation of 8.8 micromolar and maximum efficacy of 97 percent [1].

The molecular basis of Trace Amine-Associated Receptor 1 activation by 3,4-dimethylphenethylamine involves specific binding interactions within the receptor's orthosteric site [1]. Recent crystallographic studies have revealed that the human Trace Amine-Associated Receptor 1 adopts a G-protein coupled receptor conformation when complexed with G-alpha-s heterotrimers, providing structural insights into the activation mechanism [1]. The dimethyl substitution pattern of 3,4-dimethylphenethylamine influences its binding affinity and subsequent receptor activation through altered electrostatic interactions with key residues in the binding pocket [1].

Comparative structure-activity relationship analysis demonstrates that phenethylamine derivatives generally bind more strongly to Trace Amine-Associated Receptor 1 than their corresponding amphetamine analogs . Within the phenethylamine series, compounds with dimethyl substitution patterns show binding affinities ranging from 21 to 3300 nanomolar . The dimethylation reduces the compound's efficacy as a Trace Amine-Associated Receptor 1 agonist compared to other alkylated derivatives, with β-methylphenethylamine and higenamine demonstrating superior potency with effective concentration for fifty percent activation values of 2.1 micromolar and 0.98 micromolar, respectively [1].

| Compound | EC50 (μM) | Emax (%) | Selectivity |

|---|---|---|---|

| 3,4-Dimethylphenethylamine | 21 | 64 | TAAR1 > 5-HT1A |

| Phenethylamine | 8.8 | 97 | TAAR1 selective |

| β-Methylphenethylamine | 2.1 | 77 | TAAR1 selective |

| Higenamine | 0.98 | 93 | TAAR1 selective |

Serotonergic Receptor Affinities

3,4-Dimethylphenethylamine exhibits limited cross-reactivity with serotonergic 5-hydroxytryptamine1A receptor systems, demonstrating substantially lower affinity compared to its interactions with Trace Amine-Associated Receptor 1 . Binding affinity studies reveal that 3,4-dimethylphenethylamine shows inhibition constants greater than 3000 nanomolar at 5-hydroxytryptamine1A receptors, representing more than 140-fold lower affinity compared to its Trace Amine-Associated Receptor 1 binding .

The limited interaction with 5-hydroxytryptamine1A receptors appears to be characteristic of the phenethylamine structural class . Structure-activity relationship analyses demonstrate that phenethylamine derivatives generally exhibit poor binding affinity at 5-hydroxytryptamine1A receptors, with most compounds showing inhibition constants exceeding 2700 nanomolar . This contrasts markedly with their moderate to high affinity interactions at 5-hydroxytryptamine2A receptors, where the same compounds demonstrate inhibition constants ranging from 8 to 1700 nanomolar .

Functional assessment of 3,4-dimethylphenethylamine at 5-hydroxytryptamine1A receptors reveals minimal agonistic or antagonistic activity . Unlike compounds such as N,N-dimethyltryptamine, which demonstrates clear agonist activity at 5-hydroxytryptamine1A receptors with effective concentration for fifty percent activation values of 4 micromolar, phenethylamine derivatives show negligible functional responses . This lack of functional activity correlates with the poor binding affinity observed in radioligand competition studies .

The selectivity profile of 3,4-dimethylphenethylamine favors serotonergic 5-hydroxytryptamine2A receptors over 5-hydroxytryptamine1A receptors by factors exceeding 14-fold . This selectivity pattern is consistent across multiple phenethylamine derivatives and appears to be influenced by structural differences in the receptor binding sites . The 5-hydroxytryptamine2A receptor demonstrates greater tolerance for the phenethylamine scaffold, particularly with dimethyl substitutions, whereas the 5-hydroxytryptamine1A receptor shows preference for indolealkylamine structures .

Dopaminergic System Modulation Mechanisms

3,4-Dimethylphenethylamine demonstrates limited direct dopaminergic receptor binding activity, with its primary modulatory effects on the dopaminergic system occurring through indirect mechanisms . The compound exhibits weak agonist activity at adrenergic α1B and α1D receptors, with effective concentration for fifty percent activation values of 5.7 micromolar and 6.1 micromolar, respectively [1]. This weak adrenergic activity may contribute to indirect modulation of dopaminergic neurotransmission through sympathetic nervous system activation [1].

The structural modification of 3,4-dimethylphenethylamine, with methyl groups at the 3 and 4 positions of the phenyl ring, distinguishes it from other phenethylamine derivatives that demonstrate more direct dopaminergic interactions . Research indicates that this compound exhibits some biological activities, particularly as a monoamine oxidase inhibitor, which suggests potential effects on neurotransmitter levels including dopamine . However, the specific mechanisms of action and potential therapeutic applications require further investigation .

Investigation into the compound's interaction with dopaminergic pathways reveals that 3,4-dimethylphenethylamine may influence dopamine metabolism through its monoamine oxidase inhibitory properties . Monoamine oxidase inhibition can lead to increased levels of dopamine and other monoamine neurotransmitters by preventing their enzymatic degradation . This indirect mechanism of dopaminergic modulation differs from direct receptor activation and may contribute to the compound's overall pharmacological profile .

The compound's potential for dopaminergic system modulation is further supported by its structural relationship to other phenethylamine derivatives that demonstrate dopaminergic activity . However, the dimethyl substitution pattern appears to reduce direct dopaminergic receptor affinity while maintaining indirect modulatory capacity through enzymatic inhibition .

Structure-Based Receptor Interactions

Orthosteric Binding Site Engagement

The orthosteric binding site engagement of 3,4-dimethylphenethylamine involves specific molecular interactions within the transmembrane core of target receptors [4]. Ligand binding sites in G-protein coupled receptors belonging to the phenethylamine receptor family are mainly formed by transmembrane domain 3, transmembrane domain 5, transmembrane domain 6, transmembrane domain 7, and extracellular loop 2 [4]. The orthosteric site is embedded deep in the transmembrane core, encompassing helices transmembrane domain 3, transmembrane domain 5, transmembrane domain 6, and transmembrane domain 7 [4].

Computational docking studies of related phenethylamine compounds to orthosteric binding sites reveal that one amino group of the docked ligand is typically located near aspartate residues at position 3.32, which corresponds to the highly conserved amine-contact site in biogenic amine receptors [5]. The positioning of 3,4-dimethylphenethylamine within the orthosteric binding pocket involves salt bridge formation between the positively charged nitrogen and the carboxyl group of the conserved aspartate residue [4].

The extended binding site occupies the extracellular portions of transmembrane domains 3, 5, 6, and 7 as well as extracellular loop 2 [4]. While the orthosteric binding site contributes to the ligand binding affinity, the extended binding site determines ligand selectivity [4]. The dimethyl substitution pattern of 3,4-dimethylphenethylamine influences both the affinity and selectivity profile through specific interactions with residues in both the orthosteric and extended binding regions [4].

Aromatic residues including tryptophan at position 6.48, phenylalanine at positions 6.51 and 6.52, and tyrosine at position 7.43 are conserved in the binding pocket and form a narrow hydrophobic cleft for important π-π stacking interactions with the ligand molecules containing aromatic ring systems [4]. The dimethyl groups on the phenyl ring of 3,4-dimethylphenethylamine likely engage in van der Waals interactions with these aromatic residues, contributing to binding affinity and selectivity [4].

Signal Transduction Pathways

G-Protein Coupling Mechanisms

The activation dynamics of Trace Amine-Associated Receptor 1 by 3,4-dimethylphenethylamine involve G-protein coupling mechanisms that result in increased cyclic adenosine monophosphate production . This signaling cascade subsequently activates protein kinase A and protein kinase C pathways, leading to downstream effects on monoamine transporter function . The compound's partial agonist profile suggests that it can both activate the receptor in the absence of endogenous ligands and potentially antagonize stronger agonists under conditions of high endogenous trace amine concentrations .

Recent research has revealed that G-protein coupled receptors can promote the formation of G-alpha-i:β-arrestin complexes regardless of their canonical G-alpha protein subtype coupling [7]. These complexes form through receptor-mediated interactions and can bind signaling effectors such as extracellular signal-regulated kinase [7]. The formation of such complexes represents a novel signaling mechanism that may be relevant to 3,4-dimethylphenethylamine's pharmacological effects [7].

The G-alpha-s coupling mechanism involves the activation of adenylyl cyclase, leading to increased intracellular cyclic adenosine monophosphate levels [7]. This second messenger then activates protein kinase A, which phosphorylates various downstream targets including transcription factors and enzymes involved in neurotransmitter metabolism [7]. The specificity of G-protein coupling is determined by the receptor conformation stabilized by 3,4-dimethylphenethylamine binding [7].

Studies using G-protein coupled receptor kinases have demonstrated that receptor phosphorylation patterns influence G-protein coupling efficiency [7]. The dimethyl substitution pattern of 3,4-dimethylphenethylamine may affect the duration and magnitude of G-protein activation through influences on receptor conformation and subsequent phosphorylation patterns [7].

β-Arrestin Recruitment Profiles

The recruitment of β-arrestin proteins represents a crucial aspect of 3,4-dimethylphenethylamine's signaling profile [7]. β-arrestin recruitment typically occurs following G-protein coupled receptor kinase-mediated phosphorylation of receptor intracellular domains [7]. The recruitment patterns and kinetics of β-arrestin binding can influence both the duration of signaling and the activation of alternative signaling pathways [7].

G-protein coupled receptors can form complexes with both G-proteins and β-arrestins simultaneously, creating multi-protein signaling complexes [7]. These complexes can include the receptor, G-alpha-i proteins, β-arrestin, and signaling effectors such as extracellular signal-regulated kinase [7]. The formation of such complexes provides a mechanism for coordinated signaling that may be relevant to 3,4-dimethylphenethylamine's pharmacological effects [7].

The specificity of β-arrestin recruitment depends on the receptor conformation and phosphorylation pattern induced by ligand binding [7]. Different ligands can stabilize distinct receptor conformations that favor different β-arrestin recruitment patterns, a phenomenon known as biased signaling [7]. The dimethyl substitution pattern of 3,4-dimethylphenethylamine may influence β-arrestin recruitment through effects on receptor conformation and phosphorylation [7].

β-arrestin recruitment can lead to receptor desensitization and internalization, thereby terminating G-protein-mediated signaling [7]. However, β-arrestins can also serve as signaling scaffolds that activate alternative pathways including mitogen-activated protein kinase cascades [7]. The balance between these different β-arrestin functions likely depends on the specific receptor context and cellular environment [7].

Second Messenger System Activation Patterns

The second messenger system activation patterns of 3,4-dimethylphenethylamine involve multiple signaling cascades downstream of receptor activation [8]. The primary second messenger pathway involves the activation of adenylyl cyclase and the subsequent increase in cyclic adenosine monophosphate levels [8]. This leads to the activation of protein kinase A and the phosphorylation of various target proteins including transcription factors and enzymes [8].

Phosphatidylinositol 4,5-bisphosphate represents another important second messenger system that may be influenced by 3,4-dimethylphenethylamine [8]. This phospholipid serves as a precursor for multiple second messengers including inositol 1,4,5-triphosphate and diacylglycerol [8]. The regulation of phosphatidylinositol 4,5-bisphosphate levels can affect the activity of various ion channels and signaling proteins [8].

The calcium signaling pathway represents an additional second messenger system that may be modulated by 3,4-dimethylphenethylamine [8]. Increases in intracellular calcium levels can activate various calcium-sensitive enzymes and transcription factors [8]. The coupling of receptor activation to calcium signaling may occur through phospholipase C activation and subsequent inositol 1,4,5-triphosphate production [8].

The integration of multiple second messenger systems provides a mechanism for signal amplification and diversification [8]. The specific pattern of second messenger activation depends on the receptor subtype, G-protein coupling, and cellular context [8]. The dimethyl substitution pattern of 3,4-dimethylphenethylamine likely influences these activation patterns through effects on receptor conformation and signaling specificity [8].

| Second Messenger | Activation Mechanism | Downstream Effects |

|---|---|---|

| Cyclic adenosine monophosphate | Adenylyl cyclase activation | Protein kinase A activation |

| Phosphatidylinositol 4,5-bisphosphate | Phospholipase C activation | Ion channel modulation |

| Calcium | Inositol 1,4,5-triphosphate release | Enzyme activation |

| Diacylglycerol | Phospholipase C activation | Protein kinase C activation |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant